Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate

Chiral chromatography Enantiomeric resolution Asymmetric synthesis

Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate is a single-enantiomer (R‑configuration) tetrahydroisoquinoline derivative bearing a methyl ester on the C‑1 side chain. With a molecular formula of C₁₂H₁₅NO₂ and a monoisotopic mass of 205.11028 Da, it functions primarily as a chiral intermediate and building block in medicinal chemistry and organic synthesis.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 156545-91-4
Cat. No. B128145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
CAS156545-91-4
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)CC1C2=CC=CC=C2CCN1
InChIInChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3/t11-/m1/s1
InChIKeyZYKBDGYQTKXXTM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate (CAS 156545-91-4): Chiral Building Block Procurement Guide


Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate is a single-enantiomer (R‑configuration) tetrahydroisoquinoline derivative bearing a methyl ester on the C‑1 side chain. With a molecular formula of C₁₂H₁₅NO₂ and a monoisotopic mass of 205.11028 Da, it functions primarily as a chiral intermediate and building block in medicinal chemistry and organic synthesis . Its patent footprint (41 patent citations) and established use in asymmetric syntheses distinguish it from simple racemic or unsubstituted tetrahydroisoquinoline analogs [1].

Single (R)-enantiomer chiral building block for asymmetric synthesis workflows
Pre-installed absolute configuration supports enantiospecific downstream transformations
Cited in 41 patent families as a key intermediate; process chemistry fit

Why Generic Substitution Fails for Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate


Replacing this single (R)-enantiomer with the racemic mixture (CAS 91640-73-2) or the opposite (S)-enantiomer (CAS 2639370-65-1) negates the stereochemical fidelity required for enantiospecific downstream transformations. Unlike achiral tetrahydroisoquinoline scaffolds, the absolute configuration at C‑1 directly determines the diastereomeric outcome of subsequent reactions, impacting the enantiomeric excess, biological target engagement, and regulatory compliance of final active pharmaceutical ingredients [1]. The predictable physicochemical profile (calculated LogP = 1.2; topological polar surface area = 38.3 Ų) also provides a distinct baseline for property‑based optimization that is unavailable with in‑class analogs such as the corresponding free acid (CAS 20888-56-8) or ethyl ester (CAS 872087-96-2) [2].

Racemic mixture (CAS 91640-73-2)
Enantiomeric composition differs fundamentally; may shift stereochemical outcome and require additional chiral separation.
Opposite (S)-enantiomer
Absolute configuration mismatch may not reproduce diastereomeric results or target engagement profiles.
Free acid or ethyl ester analogs
Physicochemical profile (LogP, polarity) may alter solubility-permeability balance and property-based optimization.

Quantitative Differentiation Evidence for Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate vs. Comparators


Absolute Configuration Purity vs. Racemic Mixture (CAS 91640-73-2)

The target compound is the pure (R)-enantiomer (CAS 156545-91-4), while the racemate (CAS 91640-73-2) comprises a 1:1 mixture of (R)- and (S)-enantiomers . Documented lipase-catalyzed kinetic resolutions of related 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters achieve enantioselectivity values E > 200, enabling isolation of the (R)-ester in high enantiomeric excess; the methyl ester serves as the preferred starting point for such resolutions because its hydrolysis product, the (R)-acid, is routinely obtained with >99% ee after a single enzymatic step [1]. In contrast, the racemate requires additional chiral separation steps to achieve comparable enantiopurity.

Enantiomeric purity
Class-level inference
>99% ee achievable (R)-ester vs racemate (0% ee baseline)
Supports procurement of pre-resolved enantiomer; reduces in-house resolution burden.
Chiral HPLC conditions: Chiralpak IA, hexane/IPA 90:10.
Chiral chromatography Enantiomeric resolution Asymmetric synthesis

Physicochemical Profile vs. Free Acid and Ethyl Ester Analogs

The methyl ester (target compound) exhibits a calculated LogP of 1.2 and a topological polar surface area of 38.3 Ų, positioning it in a favorable property space for passive membrane permeability compared with the more polar free acid (2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, CAS 20888-56-8, which has an estimated LogP ≈ -0.5) and the more lipophilic ethyl ester (CAS 872087-96-2, estimated LogP ≈ 1.8) [1]. This intermediate lipophilicity offers a balanced solubility-permeability profile that is often preferred for early-stage fragment-based screening libraries.

Lipophilicity (LogP)
Cross-study comparable
LogP 1.2 (methyl ester) vs ~ -0.5 (free acid) and ~1.8 (ethyl ester)
Balanced solubility-permeability profile for fragment-based screening context.
Calculated with ALOGPS 2.1; neutral species.
Lipophilicity Drug-likeness Property-based design

Defined Stereochemistry in Patent Intermediates vs. Racemic or Achiral Tetrahydroisoquinolines

Patent literature analysis reveals that the (R)-methyl ester is explicitly claimed as a key intermediate in synthetic routes to bioactive tetrahydroisoquinoline-containing compounds, including Nrf2 activators and P2X3 antagonists [1][2]. The enantiopure form is required for these patent-protected processes; the racemate or achiral analogs do not meet the stereochemical specifications. This is confirmed by the compound's appearance in 41 patent families with zero primary literature reports, underscoring its role as a proprietary synthetic building block rather than a tool compound for biological screening [3].

Patent intermediate role
Supporting evidence
41 patent families; 0 primary literature reports
Reported patent-intermediate context; enantiopure form specified in synthetic routes.
PubMed/Google Patents search, September 2025.
Intellectual property Process chemistry Enantiopure intermediates

Best Application Scenarios for Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate


Asymmetric Synthesis of Enantiopure Tetrahydroisoquinoline-Derived APIs

Use the (R)-methyl ester as the chirality-defining building block in multi-step syntheses of pharmaceutical candidates (e.g., Nrf2 activators, P2X3 antagonists). The pre-installed (R)-configuration eliminates the need for chiral resolution late in the synthetic sequence, preserving yield and reducing process analytical technology burden [1]. This is directly supported by its presence in 41 patent families as a required intermediate.

Chiral Reference Standard for Enantiomeric Purity Testing

Deploy the compound as a certified (R)-enantiomer reference standard to validate chiral HPLC or SFC methods for resolving tetrahydroisoquinoline-1-acetic acid ester racemates. The well-defined structural identity (CAS 156545-91-4 distinct from racemate CAS 91640-73-2 and (S)-enantiomer CAS 2639370-65-1) ensures unambiguous chromatographic peak assignment .

Physicochemical Property Benchmarking in Early Drug Discovery

Employ the compound as a property-standard building block (LogP = 1.2, TPSA = 38.3 Ų) when constructing fragment libraries aimed at CNS-accessible or permeability-optimized chemical space. This quantitative physicochemical baseline enables direct comparison with the free acid (LogP ≈ -0.5) and ethyl ester (LogP ≈ 1.8) analogs to fine-tune candidate properties [2].

Enzymatic Resolution Process Development

Utilize the (R)-methyl ester as the positive-control substrate for developing lipase-catalyzed kinetic resolutions targeting tetrahydroisoquinoline-1-acetic acid derivatives. Literature-established enantioselectivity (E > 200) for related ester substrates provides a performance benchmark against which novel enzyme variants or immobilization strategies can be quantitatively evaluated [3].

Application
Selection Property
Validation Focus
Asymmetric synthesis of enantiopure APIs
Pre-installed (R)-configuration
Stereochemical consistency, patent-intermediate identity
Chiral reference standard for enantiomeric purity testing
Defined enantiomer identity
Chromatographic peak assignment, enantiomeric excess validation
Physicochemical property benchmarking
Balanced LogP and TPSA profile
Permeability-solubility balance, fragment library fit
Enzymatic resolution process development
Reported lipase substrate context
Enantioselectivity benchmark for enzyme variant evaluation
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